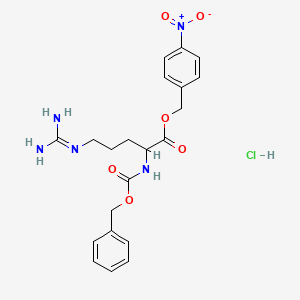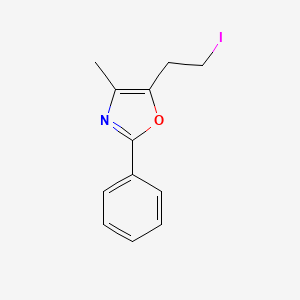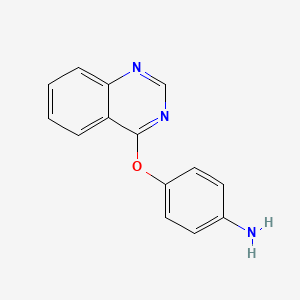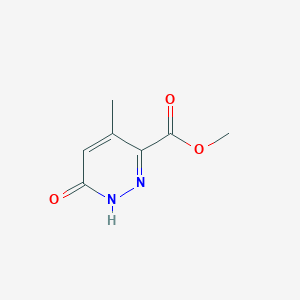
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanoic acid with hydrazine hydrate, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in the presence of a suitable catalyst to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrogens in the pyridazine ring can be reduced under specific conditions.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of 6-oxo-4-methyl-pyridazine-3-carboxylate.
Reduction: Formation of 6-hydroxy-4-methyl-pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: The parent compound with a similar structure but lacking the methyl and hydroxyl groups.
Pyridazinone: A derivative with a carbonyl group instead of the hydroxyl group.
Methyl 4,6-dihydroxy-pyridazine-3-carboxylate: A compound with hydroxyl groups at both the 4 and 6 positions.
Uniqueness
Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
methyl 4-methyl-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(10)8-9-6(4)7(11)12-2/h3H,1-2H3,(H,8,10) |
InChI-Schlüssel |
VXVDAORCXAZZGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NN=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


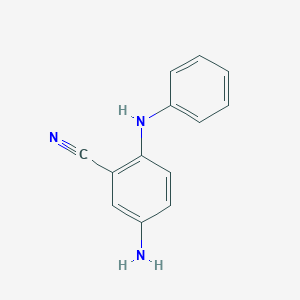
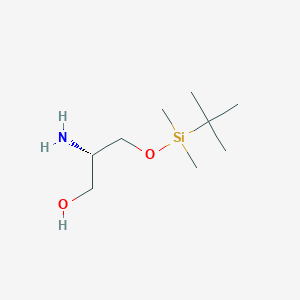
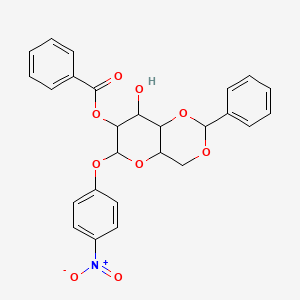
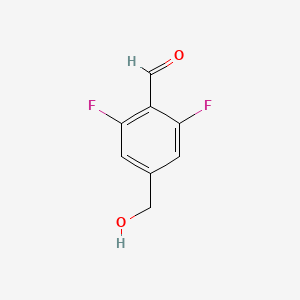
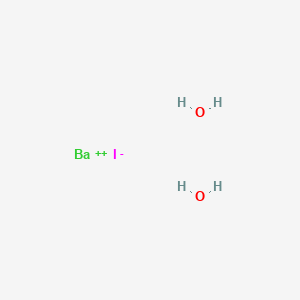
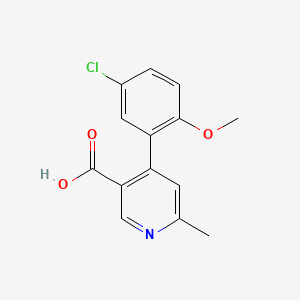
![3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole](/img/structure/B13899446.png)
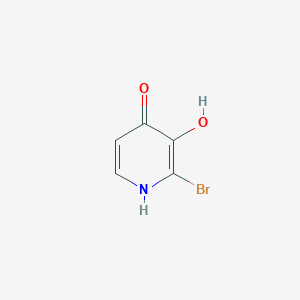
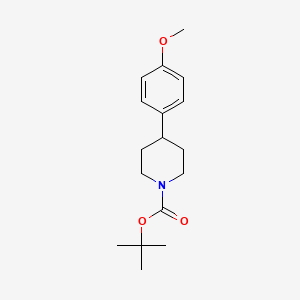
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
